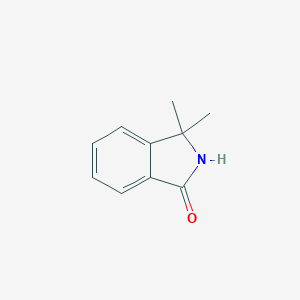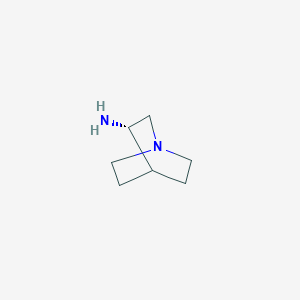
2,3-Dihydro-3,3-dimethyl-1h-isoindol-1-one
説明
2,3-Dihydro-3,3-dimethyl-1H-Isoindol-1-one is a chemical compound with the CAS Number: 19194-52-6 . It has a molecular weight of 161.2 and is a pale-yellow to yellow-brown solid .
Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 161.2 and is stored at room temperature .科学的研究の応用
Versatile Synthesis Routes
A significant application of 2,3-Dihydro-3,3-dimethyl-1H-isoindol-1-one in scientific research lies in its synthesis. Deniau and Enders (2002) have outlined a versatile synthetic route for 2-dimethylamino-3-alkyl and arylmethylene-2,3-dihydro-1H-isoindol-1-ones, emphasizing a three-step sequence including deprotonation, alkylation, and acidic treatment-induced elimination reaction (Deniau & Enders, 2002).
Synthesis and Derivative Formation
Kobayashi et al. (2010) developed a facile method for synthesizing 2,3-dihydro-3-methylidene-1H-isoindol-1-one and its derivatives. This method involves the reaction of 2-formylbenzonitrile with dimethyloxosulfonium methylide, showcasing the compound's versatility in forming structurally diverse derivatives (Kobayashi et al., 2010).
Alkylation in Phase-Transfer Catalyst System
Sato et al. (1986) demonstrated the synthesis of a variety of 2,3-dihydro-2-alkyl-3-(substituted amino)-1H-isoindol-1-ones by selectively alkylating 2,3-dihydro-3-(substituted amino)-1H-isoindol-1-ones in a phase-transfer catalyst system, highlighting a specific application in catalyst-based synthesis processes (Sato et al., 1986).
Alkylation of Benzotriazolyl Substituted N-Dimethylamino-phthalimidine
Deniau and Enders (2001) described a convenient and versatile synthesis of 3-alkyl-2,3-dihydro-1H-isoindol-1-ones (isoindolinones) using sequential metalation, alkylation alpha to nitrogen, and C,N-deprotection from 3-benzotriazolyl-2-dimethylamino-phthalimidine (Deniau & Enders, 2001).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
特性
IUPAC Name |
3,3-dimethyl-2H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-10(2)8-6-4-3-5-7(8)9(12)11-10/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFPRYFTNAYPPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a novel synthetic route to produce 2-substituted 2,3-dihydro-3,3-dimethyl-1H-isoindol-1-ones?
A1: A recent study [, ] describes a novel and efficient method for synthesizing 2-substituted 2,3-dihydro-3,3-dimethyl-1H-isoindol-1-ones. This method utilizes readily available N-alkyl(or aryl)-2-(1-methylethen-1-yl)benzamides as starting materials and employs a hydriodic acid (HI) mediated cyclization reaction in acetonitrile (MeCN) at room temperature. [] This approach offers a straightforward and accessible route to these valuable compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B178490.png)
![1-benzyl-1H-imidazo[4,5-b]pyridine](/img/structure/B178492.png)

![Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane](/img/structure/B178495.png)



![Methyl 2-methylbenzo[d]oxazole-6-carboxylate](/img/structure/B178514.png)
![N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide](/img/structure/B178515.png)



![6,8-Dibromoimidazo[1,2-A]pyridine](/img/structure/B178526.png)